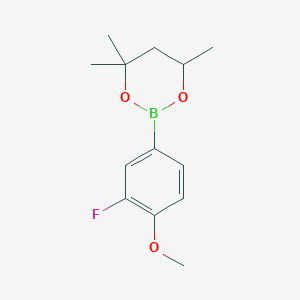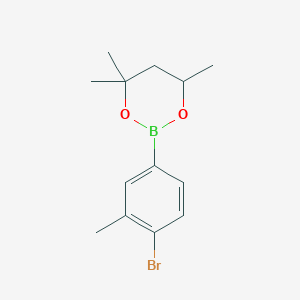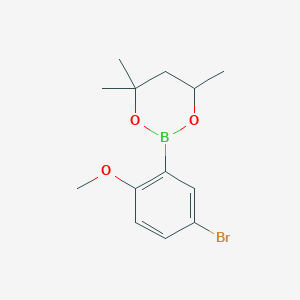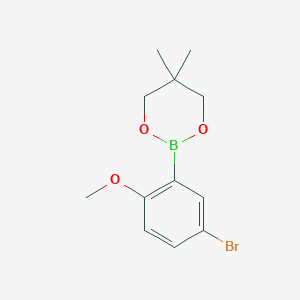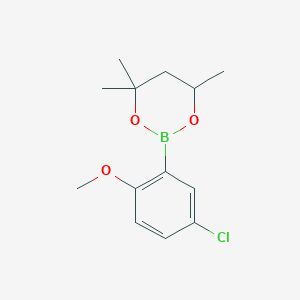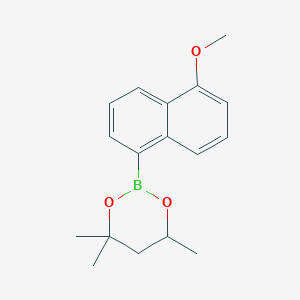
2-(5-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methoxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (also known as 5-Methoxy-1-naphthyl-2-boroxane) is a boron-containing compound that has been studied in recent years for its potential applications in scientific research.
Scientific Research Applications
5-Methoxy-1-naphthyl-2-boroxane has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of organic compounds and as a reagent for the synthesis of new compounds. It has also been used to study the interactions between boron compounds and other organic compounds. Additionally, it has been used in the synthesis of boron-containing polymers.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-naphthyl-2-boroxane is not yet fully understood. However, it is believed to act as a Lewis acid, which is a type of acid that can accept electrons from other molecules. This enables it to form covalent bonds with other molecules and catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methoxy-1-naphthyl-2-boroxane have not been extensively studied. However, some studies have suggested that it may have anti-inflammatory and anti-oxidative properties. Additionally, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
5-Methoxy-1-naphthyl-2-boroxane has several advantages for use in laboratory experiments. It is a highly reactive compound and can be used to catalyze a wide range of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is also a highly toxic compound and should be handled with care.
Future Directions
The potential applications of 5-Methoxy-1-naphthyl-2-boroxane are still being explored. Future research could focus on its use as a catalyst in the synthesis of new organic compounds, its potential to inhibit enzymes involved in neurotransmitter release, and its potential anti-inflammatory and anti-oxidative properties. Additionally, further research could be done to investigate its potential applications in the synthesis of boron-containing polymers.
Synthesis Methods
The synthesis of 5-Methoxy-1-naphthyl-2-boroxane has been reported in several studies. The most common method involves the reaction of 5-methoxy-1-naphthol with boron trifluoride etherate in the presence of pyridine. This reaction yields the desired product in high yields. Other methods such as the reaction of 5-methoxy-1-naphthol with boron trifluoride dimethyl etherate in the presence of pyridine have also been reported.
properties
IUPAC Name |
2-(5-methoxynaphthalen-1-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12-11-17(2,3)21-18(20-12)15-9-5-8-14-13(15)7-6-10-16(14)19-4/h5-10,12H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOISKCPUFSAHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C3C=CC=C(C3=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxynaphthalen-1-YL)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

